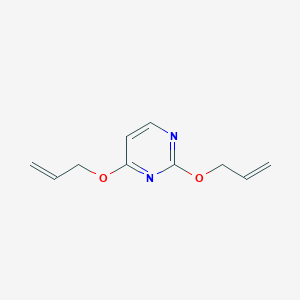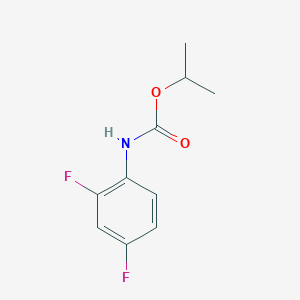
Octane-1,4,7-triyl tripropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane-1,4,7-triyl tripropanoate: is an organic compound with the molecular formula C17H30O6. It is a triester derived from octane-1,4,7-triol and propanoic acid. This compound is known for its unique structural properties, which make it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octane-1,4,7-triyl tripropanoate typically involves the esterification of octane-1,4,7-triol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Octane-1,4,7-triyl tripropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding octane-1,4,7-triol and propanoic acid.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, forming new esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Octane-1,4,7-triol and propanoic acid.
Transesterification: New esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Octane-1,4,7-triyl tripropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of octane-1,4,7-triyl tripropanoate primarily involves its ability to undergo esterification and hydrolysis reactions. The ester bonds in the compound can be cleaved by enzymes such as esterases, leading to the release of octane-1,4,7-triol and propanoic acid. These reactions are crucial in various biological and chemical processes.
Comparison with Similar Compounds
Heptane-1,4,7-triyl tripropanoate: Similar structure but with a heptane backbone.
Octane-1,4,7-triyl triacetate: Similar structure but with acetate groups instead of propanoate.
Uniqueness: Octane-1,4,7-triyl tripropanoate is unique due to its specific ester groups and the octane backbone, which provide distinct physical and chemical properties. These properties make it suitable for specific applications in synthesis and industrial processes.
Properties
CAS No. |
5451-28-5 |
|---|---|
Molecular Formula |
C17H30O6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4,7-di(propanoyloxy)octyl propanoate |
InChI |
InChI=1S/C17H30O6/c1-5-15(18)21-12-8-9-14(23-17(20)7-3)11-10-13(4)22-16(19)6-2/h13-14H,5-12H2,1-4H3 |
InChI Key |
GWFJIGMSCAUYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCCC(CCC(C)OC(=O)CC)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



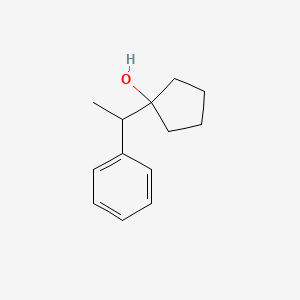
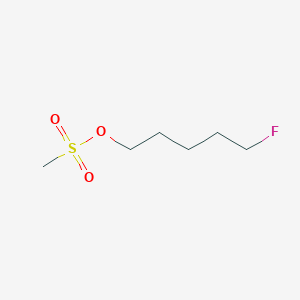

![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
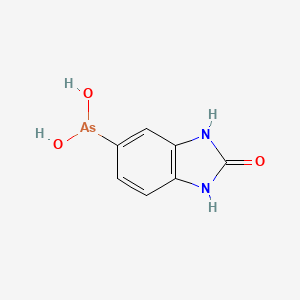

![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
